molecular formula C10H13BrN2O2 B8370029 4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide

4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide

Cat. No. B8370029
M. Wt: 273.13 g/mol
InChI Key: YFRLFXODCHZCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

4-(2-aminoethyl)-7-hydroxy-1,3-dihydroindol-2-one;hydrobromide

InChI

InChI=1S/C10H12N2O2.BrH/c11-4-3-6-1-2-8(13)10-7(6)5-9(14)12-10;/h1-2,13H,3-5,11H2,(H,12,14);1H

InChI Key

YFRLFXODCHZCQB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)O)CCN.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10 ml portion of constant boiling hydrobromic acid (48%) was dissolved from stannous chloride directly into the reaction vessel. To this was added 0.533 g (1.76 mmole) of 4-(2-aminoethyl)-7-methoxy-2(3H)-indolone hydrobromide and the reaction was stirred at reflux under argon for 3 hours then allowed to cool to room temperature. After being stored at 0° overnight, the reaction mixture was filtered. The solid was washed with cold methanol to give 0.40 g (83%) of 4-(2-aminoethyl)-7-hydroxy-2(3H)-indolone hydrobromide as a straw-brown solid. This material began to decompose with darkening at 250°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(2-aminoethyl)-7-methoxy-2(3H)-indolone hydrobromide
Quantity
0.533 g
Type
reactant
Reaction Step Three

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